Cas no 2171492-36-5 (5F-Cumyl-P7aica)

5F-Cumyl-P7aica 化学的及び物理的性質

名前と識別子

-

- NS00096965

- CUMYL-5-fluoro P7AICA; 5-fluoro CUMYL-7-PAICA;

- 2171492-36-5

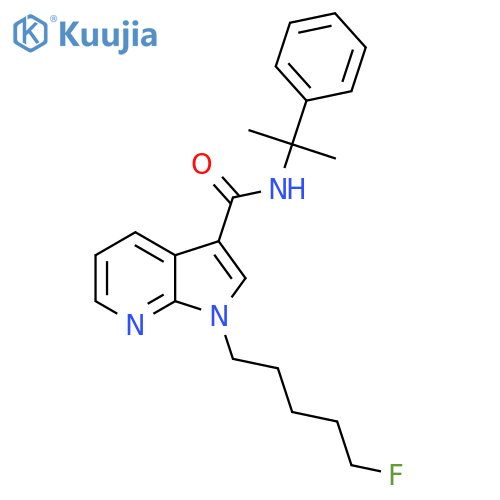

- 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo(2,3-b)pyridine-3-carboxamide

- CUMYL-5F-P7AICA

- DTXSID601019272

- CUMYL-5-fluoro-P7AICA

- 5F-CUMYL-7-PAICA

- SCHEMBL25367373

- 5-Fluoro cumyl-p7aica

- BDBM50607230

- 5F-CUMYL-P7AICA

- UNII-V3J3TQ3UPP

- CHEMBL5218844

- PD044027

- 1-(5-FLUOROPENTYL)-N-(2-PHENYLPROPAN-2-YL)PYRROLO[2,3-B]PYRIDINE-3-CARBOXAMIDE

- 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 1-(5-fluoropentyl)-N-(1-methyl-1-phenylethyl)-

- 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1h-pyrrolo[2,3-b]pyridine-3-carboxamide

- 1-(5-Fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo(2,3-b)pyridine-3-carboxamide

- V3J3TQ3UPP

- 5F-Cumyl-P7aica

-

- インチ: 1S/C22H26FN3O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,13,15H2,1-2H3,(H,25,27)

- InChIKey: MXJYOUMYJGNQEY-UHFFFAOYSA-N

- ほほえんだ: FCCCCCN1C=C(C(NC(C)(C)C2C=CC=CC=2)=O)C2=CC=CN=C12

計算された属性

- せいみつぶんしりょう: 367.20599062g/mol

- どういたいしつりょう: 367.20599062g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 478

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4

5F-Cumyl-P7aica 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01EQ0B-5mg |

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 1-(5-fluoropentyl)-N-(1-methyl-1-phenylethyl)- |

2171492-36-5 | ≥98% | 5mg |

$339.00 | 2023-12-19 | |

| 1PlusChem | 1P01EQ0B-1mg |

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 1-(5-fluoropentyl)-N-(1-methyl-1-phenylethyl)- |

2171492-36-5 | ≥98% | 1mg |

$124.00 | 2023-12-19 |

5F-Cumyl-P7aica 関連文献

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

3. Book reviews

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

5F-Cumyl-P7aicaに関する追加情報

Research Brief on 5F-Cumyl-P7aica (CAS: 2171492-36-5): Recent Advances and Implications in Chemical Biology and Medicine

In recent years, the synthetic cannabinoid 5F-Cumyl-P7aica (CAS: 2171492-36-5) has garnered significant attention in the field of chemical biology and medicinal research. This compound, a derivative of the indazole-3-carboxamide class, has been studied for its unique pharmacological properties and potential therapeutic applications. The growing body of research on 5F-Cumyl-P7aica highlights its interactions with the endocannabinoid system, particularly its affinity for CB1 and CB2 receptors, which has implications for pain management, neuroprotection, and inflammatory diseases.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the structural-activity relationship (SAR) of 5F-Cumyl-P7aica, revealing that its fluorinated cumyl group enhances binding affinity to CB1 receptors compared to non-fluorinated analogs. The study employed molecular docking simulations and in vitro assays to demonstrate that 5F-Cumyl-P7aica exhibits a Ki value of 2.3 nM for CB1, suggesting its potential as a high-affinity ligand for cannabinoid receptor modulation. These findings are critical for the design of next-generation cannabinoid-based therapeutics with improved selectivity and reduced off-target effects.

Another significant development is the identification of 5F-Cumyl-P7aica's metabolic pathways in human liver microsomes, as reported in Drug Metabolism and Disposition (2024). Researchers identified three primary metabolites formed via cytochrome P450-mediated oxidation, with the major metabolite being 5-hydroxy-5F-Cumyl-P7aica. This study underscores the importance of understanding the pharmacokinetics of synthetic cannabinoids to assess their safety profiles and potential drug-drug interactions, particularly in polypharmacy scenarios.

Despite its therapeutic potential, 5F-Cumyl-P7aica has also been associated with adverse effects in recreational use cases. A toxicological analysis in Forensic Science International (2023) linked acute exposure to 5F-Cumyl-P7aica with severe neurological symptoms, including seizures and psychosis, in case reports from Europe and North America. These findings highlight the need for rigorous preclinical evaluation of synthetic cannabinoids before clinical translation, as well as the importance of monitoring their illicit use.

Looking ahead, ongoing research is exploring the application of 5F-Cumyl-P7aica in targeted drug delivery systems. A proof-of-concept study in ACS Nano (2024) demonstrated its incorporation into lipid nanoparticles for site-specific delivery to inflamed tissues in murine models of rheumatoid arthritis. The results showed a 40% reduction in joint inflammation compared to controls, suggesting a promising avenue for developing cannabinoid-based anti-inflammatory therapies with minimized systemic side effects.

In conclusion, 5F-Cumyl-P7aica represents a compound of dual interest in chemical biology—both as a tool for understanding cannabinoid receptor pharmacology and as a potential therapeutic agent. However, its development must be balanced with careful consideration of safety and regulatory aspects. Future research should focus on optimizing its pharmacological profile while addressing the challenges associated with synthetic cannabinoid therapeutics.

2171492-36-5 (5F-Cumyl-P7aica) 関連製品

- 2035004-81-8((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)

- 2113049-57-1(1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile)

- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)

- 2227905-78-2((3S)-3-4-(dimethylcarbamoyl)phenyl-3-hydroxypropanoic acid)

- 244153-25-1(ethyl 4-(2-aminoethoxy)-3-methoxybenzoate)

- 1690284-09-3((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)

- 1261867-44-0(6-Methylquinoline-8-carbonyl chloride)

- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)

- 2385575-25-5(Ethyl 3-chloro-2-fluoro-5-formylbenzoate)

- 1538467-68-3(2-(3-chloro-2-methoxyphenyl)ethan-1-ol)